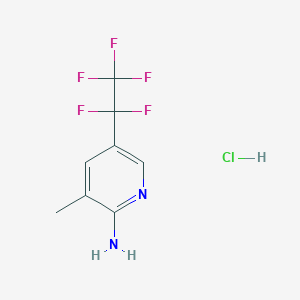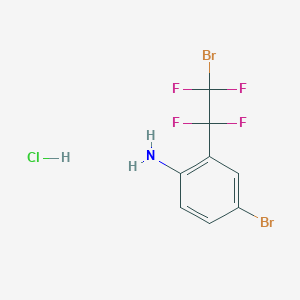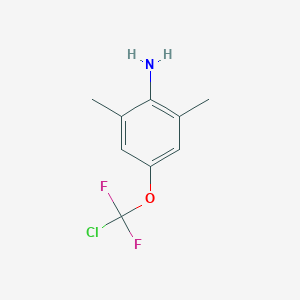
3-(Trichloromethyl)benzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trichloromethyl)benzophenone: is an organic compound with the molecular formula C14H9Cl3O It is a derivative of benzophenone, where a trichloromethyl group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trichloromethyl)benzophenone typically involves the acylation of benzene derivatives with trichloromethyl ketones. One common method includes the Friedel-Crafts acylation reaction, where benzene reacts with trichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions: 3-(Trichloromethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives or alcohols.
Substitution: Amino or thiol-substituted benzophenones.
科学的研究の応用
Chemistry: 3-(Trichloromethyl)benzophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of trichloromethyl groups on biological activity. It is also employed in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the design of new drugs with improved efficacy and safety profiles. Its unique chemical structure allows for the exploration of novel therapeutic targets.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a valuable component in material science.
作用機序
The mechanism of action of 3-(Trichloromethyl)benzophenone involves its interaction with molecular targets through its trichloromethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and stability.
類似化合物との比較
3-(Trifluoromethyl)benzophenone: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.
Benzophenone: The parent compound without any substituents on the benzene ring.
4-(Trichloromethyl)benzophenone: A positional isomer with the trichloromethyl group attached to the fourth position of the benzene ring.
Uniqueness: 3-(Trichloromethyl)benzophenone is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for a wide range of chemical transformations. Compared to its trifluoromethyl analog, the trichloromethyl group provides different electronic and steric effects, leading to variations in reactivity and applications.
特性
IUPAC Name |
phenyl-[3-(trichloromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZKFDYOFKOBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)




